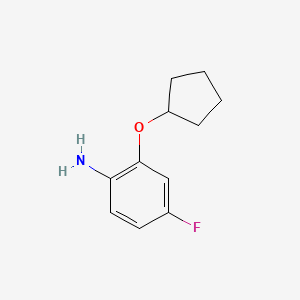
2-(Cyclopentyloxy)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentyloxy)-4-fluoroaniline (CPAF) is an aromatic amine that has been studied extensively for its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. CPAF is a highly versatile compound that has been used in a variety of fields, including drug discovery, organic synthesis, and nanotechnology.
科学的研究の応用
Fluorescent Probes and Imaging Agents
A notable application involves the development of fluorescent probes for biological and environmental sensing. One study details an intramolecular charge transfer (ICT)-based fluorescent probe designed for the detection of hydrazine (N2H4), a substance widely used in industries but harmful to ecosystems and human health. The probe, characterized by low cytotoxicity, high cell permeability, a large Stokes shift, and a low detection limit, proves effective for quantitative determination in environmental water systems and for fluorescence imaging in biological samples, including HeLa cells and zebrafish (Meiqing Zhu et al., 2019).
Drug Delivery and Therapeutic Applications
Another application is in drug delivery, where the development of near-IR uncaging strategies based on cyanine photochemistry facilitates the controlled release of therapeutic agents. These strategies enable spatial and temporal control over drug delivery, utilizing low-intensity near-IR light for activation, which is compatible with biological environments. This method holds potential for improving therapeutic outcomes by enabling precise control over where and when drugs are activated within the body (Alexander P. Gorka et al., 2014).
Environmental Sensing and Selective Complexation
Research into the selective complexation of ions in water highlights the use of compounds for environmental sensing. Ammonium boranes, for example, have been investigated for their ability to selectively bind fluoride and cyanide ions in aqueous solutions. This selectivity could be leveraged for the development of sensors capable of detecting these ions in environmental samples, potentially aiding in the monitoring and management of pollution (T. Hudnall & F. Gabbaï, 2007).
Synthesis of Non-Natural Amino Acids
The synthesis of non-natural amino acids, like 4-fluoroprolines, underscores the chemical versatility of fluoroaniline derivatives. These amino acids have significant applications in chemical biology, providing tools for studying protein structure, dynamics, and interactions. Practical routes for synthesizing various diastereomers of 4-fluoroproline from 4-hydroxyproline—a component of collagen—demonstrate the integration of fluorine atoms into biologically relevant molecules (M. Chorghade et al., 2008).
特性
IUPAC Name |
2-cyclopentyloxy-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPFCQCDYGDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)
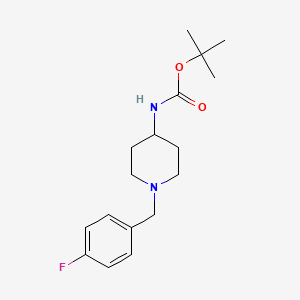
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)
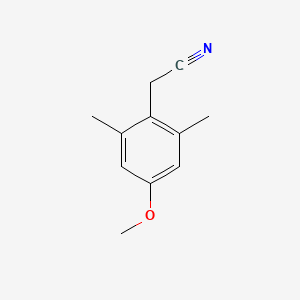
![N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861035.png)

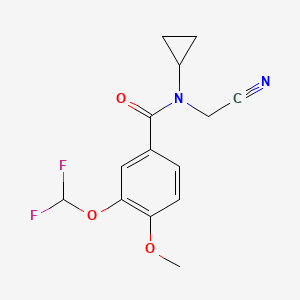
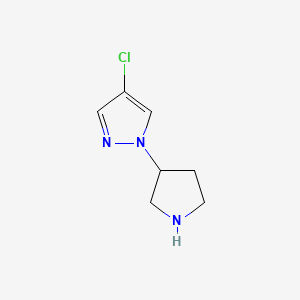

![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)

![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)